molecular formula C17H17N7O B2617206 2-{4-[4-(1H-imidazol-1-yl)pyridine-2-carbonyl]piperazin-1-yl}pyrimidine CAS No. 1426314-64-8

2-{4-[4-(1H-imidazol-1-yl)pyridine-2-carbonyl]piperazin-1-yl}pyrimidine

Cat. No.: B2617206
CAS No.: 1426314-64-8
M. Wt: 335.371
InChI Key: BZYLBIXAZFYSOF-UHFFFAOYSA-N
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Description

2-{4-[4-(1H-imidazol-1-yl)pyridine-2-carbonyl]piperazin-1-yl}pyrimidine is a complex organic compound that features a combination of imidazole, pyridine, piperazine, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[4-(1H-imidazol-1-yl)pyridine-2-carbonyl]piperazin-1-yl}pyrimidine typically involves multi-step organic reactions. One common approach is to start with the synthesis of the imidazole and pyridine intermediates, followed by their coupling with piperazine and pyrimidine derivatives. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

2-{4-[4-(1H-imidazol-1-yl)pyridine-2-carbonyl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of the original compound .

Scientific Research Applications

2-{4-[4-(1H-imidazol-1-yl)pyridine-2-carbonyl]piperazin-1-yl}pyrimidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of 2-{4-[4-(1H-imidazol-1-yl)pyridine-2-carbonyl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole, pyridine, piperazine, and pyrimidine derivatives, such as:

Uniqueness

What sets 2-{4-[4-(1H-imidazol-1-yl)pyridine-2-carbonyl]piperazin-1-yl}pyrimidine apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(4-imidazol-1-ylpyridin-2-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7O/c25-16(15-12-14(2-5-19-15)24-7-6-18-13-24)22-8-10-23(11-9-22)17-20-3-1-4-21-17/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZYLBIXAZFYSOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=NC=CC(=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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